molecular formula C7H10O2 B3112037 trans-hexahydro-1H-cyclopenta[c]furan-5-one CAS No. 187528-23-0

trans-hexahydro-1H-cyclopenta[c]furan-5-one

Cat. No.: B3112037
CAS No.: 187528-23-0
M. Wt: 126.15 g/mol
InChI Key: YNDZEULKVPLNDE-PHDIDXHHSA-N
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Description

trans-Hexahydro-1H-cyclopenta[c]furan-5-one is a bicyclic organic compound featuring a fused cyclopentane and tetrahydrofuran ring system. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.16 g/mol (CAS: 187528-23-0). The "trans" designation refers to the stereochemical arrangement of substituents across the fused ring system. This compound is structurally characterized by its fully saturated cyclopentane ring and a partially oxidized furan moiety, contributing to its unique physicochemical properties.

Its synthesis often involves catalytic asymmetric methods, such as Rh(I)-mediated Pauson-Khand-type reactions, which are known to produce high enantiomeric excess (ee) in related cyclopenta[c]furan derivatives.

Properties

IUPAC Name

(3aS,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZEULKVPLNDE-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@H]2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-hexahydro-1H-cyclopenta[c]furan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and maleic anhydride, followed by hydrogenation and cyclization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound can be synthesized in bulk using similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: trans-hexahydro-1H-cyclopenta[c]furan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-hexahydro-1H-cyclopenta[c]furan-5-one is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules .

Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays .

Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-hexahydro-1H-cyclopenta[c]furan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues with Substituted Aryl Groups

Compound: 3a,4-Dihydro-6-(3,5-bistrifluoromethylphenyl)-1H-cyclopenta[c]furan-5-one (CAS: Not provided)

  • Molecular Formula : C₁₆H₁₂F₆O₂
  • Key Features :
    • Aryl substituent (3,5-bistrifluoromethylphenyl) introduces electron-withdrawing groups, enhancing electrophilic reactivity.
    • Synthesis : Achieved via Rh(I)-catalyzed asymmetric Pauson-Khand reaction (PKR) at ambient temperature, yielding 99% with >99% ee .
    • Applications : High stereochemical purity makes it valuable in pharmaceutical intermediates.

Comparison :

  • The target compound lacks aryl substituents, resulting in lower molecular weight and reduced lipophilicity (predicted logP ~1.5 vs. ~3.6 for aryl-substituted analogues).

cis-Hexahydro-1H-cyclopenta[c]furan-5-one (CAS: 56000-23-8)

  • Molecular Formula : C₇H₁₀O₂ (same as trans-isomer)
  • Key Features :
    • Stereoisomer of the target compound, differing in substituent orientation.
    • Physical Properties : Similar boiling point and density but distinct optical rotation due to stereochemistry.

Comparison :

  • The trans-isomer may exhibit higher thermal stability due to reduced steric strain in its configuration.
  • Enantiomeric resolution via HPLC (e.g., DAICEL CHIRALPAK AS column) is critical for distinguishing isomers.

Cyclopenta[c]thiophene Derivatives

Compound : 5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene

  • Molecular Formula : C₁₀H₁₄S
  • Key Features :
    • Thiophene replaces furan, introducing sulfur-based aromaticity.
    • Synthesis : Alkyl Grignard reagents modify the cyclopenta[c]thiophene core.

Comparison :

  • Thiophene derivatives exhibit higher polarizability and red-shifted UV absorption compared to furan analogues.
  • The target compound’s furan oxygen enhances hydrogen-bonding capability, affecting solubility in polar solvents.

Hydroxylated Derivatives

Compound : (+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-2-one (CAS: 41639-74-1)

  • Molecular Formula : C₁₈H₂₂O₄
  • Key Features: Additional hydroxyl groups increase hydrophilicity (PSA = ~80 Ų vs. ~30 Ų for the target compound). Applications: Potential bioactive roles in natural product synthesis.

Comparison :

  • Hydroxylation significantly alters pharmacokinetic properties, enhancing water solubility but reducing membrane permeability.

Larger Ring Systems

Compound : (6S,9Z)-3,6,10-trimethyl-4H-cyclodeca[b]furan-5-one (CAS: 81678-18-4)

  • Molecular Formula : C₁₅H₂₀O₂
  • Key Features :
    • Expanded cyclodeca[b]furan ring system with higher conformational flexibility .
    • Physical Properties : Boiling point = 346.6°C, logP = 3.62.

Comparison :

  • The target compound’s smaller ring system confers lower molecular weight and simpler synthetic routes .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight logP Boiling Point (°C) Key Feature
trans-Hexahydro-1H-cyclopenta[c]furan-5-one C₇H₁₀O₂ 126.16 ~1.5 Not reported Fully saturated bicyclic core
6-(3,5-Bistrifluoromethylphenyl) derivative C₁₆H₁₂F₆O₂ 374.26 ~3.6 Not reported High ee (99%) via Rh catalysis
cis-Hexahydro-1H-cyclopenta[c]furan-5-one C₇H₁₀O₂ 126.15 ~1.5 Not reported Stereoisomer of target compound
Cyclodeca[b]furan-5-one C₁₅H₂₀O₂ 232.32 3.62 346.6 Larger ring system

Biological Activity

trans-hexahydro-1H-cyclopenta[c]furan-5-one, a heterocyclic compound with the molecular formula C7_7H10_{10}O2_2 and a molecular weight of 126.16 g/mol, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C7_7H10_{10}O2_2
  • Molecular Weight : 126.16 g/mol
  • CAS Number : 187528-23-0

Biological Activity Overview

This compound has been investigated for its interactions with biological systems, particularly in the context of enzyme interactions and metabolic pathways. Research indicates that it may exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A notable investigation examined its efficacy against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) that underscores its potential in treating tuberculosis infections. The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its antimicrobial potency.

Compound No.Structure Modification% Inhibition (25 μg/mL)MIC (μg/mL)
6b12Trifluoromethyl group90%2.5
6d5Piperidine replacement70%10

Anticancer Activity

The compound's anticancer properties have also been evaluated in various cell lines, including MCF-7 breast cancer and HeLa cervical cancer cells. In vitro studies demonstrated concentration-dependent inhibition of cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

In a recent study, different fractions of this compound were tested for their ability to inhibit cancer cell growth:

SampleConcentration (μg/mL)% Inhibition
TCH31.2533.29
TCH25093.85
TCEA25095.66

The results indicate that higher concentrations significantly enhance the inhibitory effects on cancer cell lines, suggesting a promising avenue for further research into its anticancer applications.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
  • Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : There is evidence that this compound can trigger apoptosis in malignant cells, contributing to its anticancer activity.

Q & A

Q. What are the standard synthetic routes for trans-hexahydro-1H-cyclopenta[c]furan-5-one, and how are key intermediates characterized?

Synthesis typically involves bicyclic lactone formation via catalytic cycloaddition. For example, Rh(I)-catalyzed asymmetric Pauson-Khand reactions (PKR) enable stereocontrolled assembly of the cyclopenta-furan core under mild conditions (ambient temperature) . Key intermediates are characterized by chiral HPLC (e.g., DAICEL CHIRAL PAK AS-H column) to confirm enantiomeric excess (ee) and by NMR for structural validation. X-ray crystallography (using SHELX programs) resolves ambiguities in stereochemistry .

Q. How is the trans configuration of hexahydro-1H-cyclopenta[c]furan-5-one confirmed experimentally?

The trans configuration is determined via X-ray diffraction (SHELXL refinement) and corroborated by NOESY NMR to assess spatial proximity of hydrogen atoms. For derivatives, optical rotation measurements (e.g., −44° in methanol) and chiral stationary-phase HPLC provide additional stereochemical validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to acute oral toxicity (Category 4) and skin/eye irritation (Category 2), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Emergency measures include rinsing eyes with water for 15+ minutes and avoiding dust formation during synthesis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for derivatives of this compound?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR spectra, enabling comparison with experimental data. For example, discrepancies in 13C^{13}\text{C} NMR signals for diastereomers can be resolved by simulating conformers and identifying the lowest-energy structure .

Q. What mechanistic insights explain the stereoselectivity of Rh(I)-catalyzed reactions involving this bicyclic lactone?

The Rh(I) catalyst coordinates to alkyne and ene substrates, forming a metallocycle intermediate. Stereoselectivity arises from chiral ligand-induced asymmetry (e.g., (R)-L6 ligand), favoring transition states that minimize steric hindrance. Kinetic studies (variable-temperature NMR) and isotopic labeling validate the proposed mechanism .

Q. How are functionalized derivatives (e.g., sulfonated or hydroxylated analogs) synthesized for structure-activity relationship (SAR) studies?

Electrophilic substitution at the furanone oxygen or cyclopentane ring introduces functional groups. For example, sulfonylation with p-toluenesulfonyl chloride under basic conditions yields 4β-(p-toluenesulphoxymethyl) derivatives, monitored by TLC and purified via flash chromatography . Biological activity is assessed using in vitro assays (e.g., enzyme inhibition) .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

Crystallization issues (e.g., oiling out) are addressed by solvent screening (e.g., hexane/ethyl acetate gradients) and seeding with microcrystals. For low-melting-point compounds, slow cooling and anti-solvent addition (e.g., diethyl ether) improve crystal quality. SHELXD/SHELXE software assists in solving twinned or low-resolution structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-hexahydro-1H-cyclopenta[c]furan-5-one
Reactant of Route 2
trans-hexahydro-1H-cyclopenta[c]furan-5-one

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